5-(Pentylthio)-2-phenyl-4-tosyloxazole
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Overview
Description
5-(Pentylthio)-2-phenyl-4-tosyloxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The compound is characterized by the presence of a pentylthio group attached to the oxazole ring, along with a phenyl group and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentylthio)-2-phenyl-4-tosyloxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Pentylthio Group: The pentylthio group can be introduced via nucleophilic substitution reactions, where a pentylthiol reacts with a suitable leaving group on the oxazole ring.
Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Addition of the Tosyl Group: The tosyl group is typically introduced through the reaction of the oxazole compound with tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Pentylthio)-2-phenyl-4-tosyloxazole can undergo various chemical reactions, including:
Oxidation: The pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, tosylates, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Pentylthio)-2-phenyl-4-tosyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pentylthio group could facilitate binding to hydrophobic pockets, while the oxazole ring and tosyl group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole: Similar structure with a thiophene ring instead of a phenyl group.
5-(Pentylthio)-2-phenyl-4-methyloxazole: Similar structure with a methyl group instead of a tosyl group.
5-(Pentylthio)-2-phenyl-4-chloroxazole: Similar structure with a chloro group instead of a tosyl group.
Uniqueness
5-(Pentylthio)-2-phenyl-4-tosyloxazole is unique due to the presence of the tosyl group, which can enhance its reactivity and solubility. The combination of the pentylthio group, phenyl group, and tosyl group provides a distinct set of chemical properties that can be leveraged for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-5-pentylsulfanyl-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S2/c1-3-4-8-15-26-21-20(22-19(25-21)17-9-6-5-7-10-17)27(23,24)18-13-11-16(2)12-14-18/h5-7,9-14H,3-4,8,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKESXPMYUCGTAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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